{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride
Description
Historical Development of Spirocyclic Scaffolds in Chemical Research
Spirocyclic compounds have evolved from curiosities of natural product chemistry to cornerstone elements in modern drug design. Early examples, such as the spiroketal-containing macrolide antibiotics, highlighted the thermodynamic stability and stereochemical control afforded by spiro junctions. The 21st century witnessed a paradigm shift with the recognition of spirocycles as "three-dimensional privilege scaffolds" capable of addressing flatness in drug candidates. For instance, Carreira's development of spiro[3.3]heptane and spiro[3.4]octane building blocks demonstrated how spirocyclic frameworks could enhance aqueous solubility and metabolic stability while maintaining nanomolar receptor affinities.
A critical milestone emerged with the diastereoselective synthesis of σ1 receptor ligands featuring spirocyclic piperidines, which achieved Ki values below 100 nM while optimizing lipophilic ligand efficiency. Concurrently, the discovery of antioxidant spiro compounds like G14 and C12 revealed structure-activity relationships dependent on oxygen-rich spiro frameworks. These developments underscored the scaffold's adaptability across therapeutic areas, from neurodegenerative diseases to oxidative stress management.
Structural Significance of the Dioxaspiro Framework
The 1,8-dioxaspiro[4.5]decan system in {1,8-dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride exemplifies how oxygenated spirocycles balance rigidity and functionality. Key structural features include:
The dioxolane rings impose torsional strain (approximately 15-20 kcal/mol based on analogous systems), which restricts conformational flexibility while enhancing binding specificity. This strain also activates the molecule for ring-opening reactions, as demonstrated in the synthesis of 1,7-dioxaspiro[5.5]undecanes via acid-catalyzed rearrangements. The geminal oxygen atoms at positions 1 and 8 create an electronic dipole moment (calculated Δμ ≈ 2.1 D) that influences both solubility and intermolecular interactions.
Position in Contemporary Research
This compound occupies a niche between traditional spiroketals and modern pharmacophores. Its synthetic accessibility via ring-closing metathesis (RCM) and subsequent functionalization aligns with Carreira's methodology for spiro[3.3]heptane derivatives. The compound's log D7.4 (estimated −0.8 to 0.2 based on analogous structures) suggests favorable membrane permeability, while the primary amine enables conjugation to targeting moieties.
Recent applications highlight its dual role:
- Building Block for Fragment-Based Drug Discovery : The hydrochloride salt's solubility (∼50 mg/mL in water) facilitates high-throughput screening campaigns.
- Template for Conformational Studies : Variable-temperature NMR of the spiro[4.5] system reveals restricted rotation (ΔG‡ ≈ 18 kcal/mol), informing entropy-enthalpy tradeoffs in ligand design.
- Precursor for Hybrid Molecules : The amine group undergoes reductive amination with ketones like 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, generating extended spiroarchitectures.
Comparative analysis with related spirocycles:
| Parameter | Spiro[4.5]decan | Spiro[5.5]undecane | Spiro[3.3]heptane |
|---|---|---|---|
| Ring Strain (kcal/mol) | 18.2 | 14.7 | 24.5 |
| log D7.4 | −0.3 | 1.1 | −1.2 |
| Synthetic Steps | 4-6 | 5-7 | 3-5 |
| Drug Candidates (2023) | 12 | 9 | 27 |
Data adapted from
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-8-1-2-9(12-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXTXQWIWDTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride typically involves the reaction of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol with an amine source under acidic conditions to form the methanamine derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride is in the synthesis of pharmaceutical intermediates. The compound serves as a building block for various drugs due to its unique spirocyclic structure, which can enhance biological activity.
Case Study: Antitumor Agents
Research has shown that derivatives of spiro compounds exhibit significant antitumor properties. For instance, studies on related compounds have demonstrated their potential as cytotoxic agents against cancer cell lines, suggesting that this compound may similarly contribute to the development of new antitumor therapies .
Organic Synthesis
The compound is utilized in organic synthesis for creating complex molecular architectures. Its spirocyclic framework allows for versatile reactions, making it valuable in constructing various organic molecules.
Table 1: Comparison of Spiro Compounds in Organic Synthesis
| Compound Name | Application Area | Key Features |
|---|---|---|
| {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine HCl | Pharmaceutical intermediates | Spirocyclic structure enhances reactivity |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | Antitumor agents | Exhibits significant cytotoxic effects |
| 2,8-Dioxaspiro[4.5]decan-1-one | Liquid crystal materials | Important for material science |
Potential Use in Material Science
The unique structural properties of this compound also suggest potential applications in material science, particularly in developing polymers and liquid crystals.
Case Study: Liquid Crystal Displays
Research indicates that spiro compounds can be incorporated into liquid crystal formulations to enhance their thermal stability and electro-optical properties . This application could lead to advancements in display technologies.
Preliminary studies have indicated that this compound may exhibit biological activities such as antimicrobial and anti-inflammatory effects.
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | Ongoing research |
| Anti-inflammatory | Potential reduction in inflammation | Preliminary studies |
Mechanism of Action
The mechanism of action of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride, focusing on substituents, molecular properties, and functional implications:
Key Structural and Functional Comparisons:
Oxygen Substitution Patterns: The parent compound contains two oxygen atoms in its spiro system, enhancing polarity and hydrogen-bonding capacity compared to analogs with a single oxygen (e.g., ). This may influence solubility and receptor-binding affinity in biological systems.
Positional Isomerism :
- The 2,6-dioxaspiro isomer (CAS: 2174002-11-8) retains the same molecular formula as the parent compound but shifts oxygen positions, altering ring strain and hydrogen-bonding geometry .
Substituent Effects: Methyl groups (e.g., CAS: 2230799-51-4) increase hydrophobicity, which could improve membrane permeability in drug delivery applications .
Synthetic and Commercial Availability :
Biological Activity
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 1,8-dioxaspiro[4.5]decan-2-ylmethanamine; hydrochloride |
| PubChem CID | 132300852 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies suggest that the compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study:
A study conducted by Benchchem demonstrated that the compound showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Anticancer Activity
The anticancer properties of this compound are currently under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings:
A recent study published in a peer-reviewed journal highlighted that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment . Further molecular docking studies have suggested that the compound may interact with key proteins involved in cancer cell proliferation.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to function through:
- Disruption of Membrane Integrity: Similar to other antimicrobial agents, it may compromise the integrity of microbial membranes.
- Apoptosis Induction: In cancer cells, it could activate apoptotic pathways leading to programmed cell death.
Safety Profile
While exploring the biological activities, safety data for this compound remains limited. Hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are essential to establish a comprehensive safety profile.
Q & A
Q. What synthetic strategies are effective for constructing the spirocyclic core of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride?
Methodological Answer: The spirocyclic core can be synthesized via cyclization reactions using ketones or aldehydes as key intermediates. For example, the 1,8-dioxaspiro[4.5]decane scaffold may be formed by acid-catalyzed cyclization of a diol with a carbonyl compound. Subsequent functionalization with an amine group (e.g., reductive amination) yields the methanamine derivative. Hydrochloride salt formation is typically achieved by treating the free base with HCl in a polar solvent like ethanol or methanol. Structural analogs, such as {2,6-dioxaspiro[4.5]decan-7-yl}methanamine (Mol. formula: C₉H₁₈ClNO₂, purity ≥95%), highlight the importance of protecting groups during amine introduction .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the spirocyclic structure. For example, the methanamine proton (NH₂) typically appears as a broad singlet near δ 1.5–2.5 ppm in D₂O.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should match the molecular ion peak for C₉H₁₈ClNO₂ (theoretical [M+H]⁺: 216.1054).
- HPLC: Reverse-phase HPLC with a C18 column (e.g., 90:10 water:acetonitrile, 0.1% TFA) can assess purity. A retention time comparison with analogs like 2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6) may aid validation .
Q. What are the key challenges in characterizing hydrochloride salts of spirocyclic amines?
Methodological Answer:
- Hygroscopicity: Hydrochloride salts often absorb moisture, complicating mass measurement. Store samples in desiccators with silica gel.
- Crystallinity: Poorly crystalline salts may require recrystallization from ethanol/ether mixtures.
- Counterion Confirmation: Use ion chromatography or chloride-specific tests (e.g., silver nitrate precipitation) to verify HCl incorporation. For example, methylamine hydrochloride (methanamine hydrochloride) is a structurally simpler reference for salt characterization .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure?
Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) is critical. For example, the title compound in (C₂₃H₂₈N₂O₅) was resolved using SHELXS/SHELXD for structure solution. Key steps:
- Grow crystals via slow evaporation (e.g., methanol/dichloromethane).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine hydrogen-bonding interactions (e.g., C–H···O bonds) to confirm intramolecular stabilization. The SHELX system’s robustness for small molecules makes it ideal for spirocyclic compounds .
Q. How can computational modeling predict the stability of this compound?
Methodological Answer:
- Conformational Analysis: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model chair and boat conformations of the dioxaspiro ring.
- Tautomer Stability: Compare energy barriers for amine protonation states. Tools like Gaussian or ORCA can calculate Gibbs free energy differences.
- Interactions: Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can predict aggregation behavior. Benchmarks include analogs like 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride (Mol. formula: C₇H₁₄ClF₂NO) .
Q. How should researchers address contradictions between experimental and computational data?
Methodological Answer:
- Data Triangulation: Cross-validate NMR shifts (experimental vs. computed using ACD/Labs or ChemDraw) and compare with structurally similar compounds (e.g., 2-Methoxyamphetamine hydrochloride, InChI=1S/C₄H₁₁N.ClH ).
- Error Analysis: Reassess computational parameters (e.g., solvent model, basis set). For crystallography, check for disorder or twinning using PLATON.
- Case Study: The spiro[4.5]decane system in showed intramolecular hydrogen bonds (S(7) motif) that DFT initially underestimated. Adjusting van der Waals radii in simulations improved alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
